molecular formula C14H21N3OS B1387455 N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine CAS No. 854085-15-7

N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

Cat. No. B1387455
M. Wt: 279.4 g/mol
InChI Key: FQAIQFILYBVHRH-UHFFFAOYSA-N
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Description

“N,N-diethyl-N’-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine” is a complex organic compound that contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and two amine groups (functional groups containing a basic nitrogen atom with a lone pair of electrons) .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a fused ring structure containing a benzene ring and a thiazole ring. The compound also contains two ethylamine groups attached to the benzothiazole ring. The presence of these functional groups would likely confer specific chemical properties to the compound, such as basicity due to the amine groups .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied for potential therapeutic uses. Alternatively, if it has interesting chemical properties, it could be studied for potential uses in chemical synthesis or materials science .

properties

IUPAC Name

N',N'-diethyl-N-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS/c1-4-17(5-2)9-8-15-14-16-12-7-6-11(18-3)10-13(12)19-14/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQAIQFILYBVHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC1=NC2=C(S1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301175776
Record name N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)ethane-1,2-diamine

CAS RN

854085-15-7
Record name N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854085-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1,N1-Diethyl-N2-(6-methoxy-2-benzothiazolyl)-1,2-ethanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301175776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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